molecular formula C7H3N3O B3114187 Benzo[c][1,2,5]oxadiazole-4-carbonitrile CAS No. 2002458-84-4

Benzo[c][1,2,5]oxadiazole-4-carbonitrile

Cat. No.: B3114187
CAS No.: 2002458-84-4
M. Wt: 145.12 g/mol
InChI Key: QWEPUZNRFNUXQM-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .

Cellular Effects

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Molecular Mechanism

It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .

Temporal Effects in Laboratory Settings

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Dosage Effects in Animal Models

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Metabolic Pathways

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Transport and Distribution

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Subcellular Localization

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]oxadiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring . Another approach involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]oxadiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[c][1,2,5]oxadiazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[c][1,2,5]oxadiazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEPUZNRFNUXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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